Paroxetine hydrochloride hemihydrate
Paroxetine hydrochloride hemihydrate
A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name:
Vulcanchem
CAS No.:
110429-35-1
VCID:
VC0538653
InChI:
InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1
SMILES:
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl
Molecular Formula:
C38H42F2N2O7
Molecular Weight:
676.7 g/mol
Paroxetine hydrochloride hemihydrate
CAS No.: 110429-35-1
Cat. No.: VC0538653
Molecular Formula: C38H42F2N2O7
Molecular Weight: 676.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A serotonin uptake inhibitor that is effective in the treatment of depression. |
|---|---|
| CAS No. | 110429-35-1 |
| Molecular Formula | C38H42F2N2O7 |
| Molecular Weight | 676.7 g/mol |
| IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate |
| Standard InChI | InChI=1S/2C19H20FNO3.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h2*1-6,9,14,17,21H,7-8,10-12H2;1H2/t2*14-,17-;/m00./s1 |
| Standard InChI Key | ZXJDTEDKPXHKJZ-HBQYTBQASA-N |
| Isomeric SMILES | C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
| SMILES | C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |
| Canonical SMILES | C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |
| Appearance | Solid powder |
| Boiling Point | 451.7±45.0 |
| Melting Point | 120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |
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